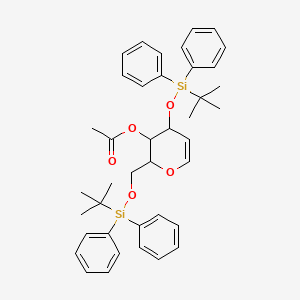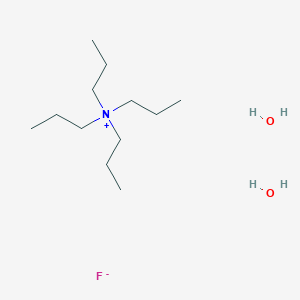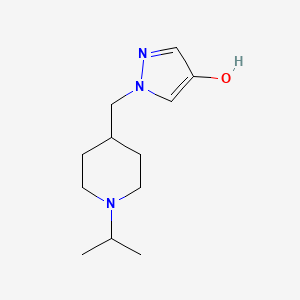![molecular formula C12H16BrNO2 B12080953 3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
3-Bromo-2-[(oxan-4-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(oxan-4-yl)methoxy]aniline is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a methoxy group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(oxan-4-yl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with oxan-4-yl methanol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an organic solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-[(oxan-4-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
3-Bromo-2-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the oxane ring.
4-Bromo-2-methoxyaniline: Similar structure with the bromine atom at a different position.
2-Amino-6-bromoanisole: Contains a methoxy group and bromine atom but with different substitution patterns.
Uniqueness
3-Bromo-2-[(oxan-4-yl)methoxy]aniline is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
3-bromo-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16BrNO2/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8,14H2 |
Clave InChI |
HPPLFDQZTFZPLK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=C(C=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)




![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)

